molecular formula C13H8FNO2S B14279182 2H-Pyran-3-carbonitrile, 6-(4-fluorophenyl)-4-(methylthio)-2-oxo- CAS No. 153391-26-5

2H-Pyran-3-carbonitrile, 6-(4-fluorophenyl)-4-(methylthio)-2-oxo-

Cat. No.: B14279182
CAS No.: 153391-26-5
M. Wt: 261.27 g/mol
InChI Key: ZKLQTJIJAOFUAZ-UHFFFAOYSA-N
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Description

The compound 2H-Pyran-3-carbonitrile, 6-(4-fluorophenyl)-4-(methylthio)-2-oxo-, is a polyfunctionalized pyran derivative characterized by a 4-fluorophenyl substituent at the 6-position, a methylthio (-SMe) group at the 4-position, and a cyano (-CN) group at the 3-position. The 4-fluorophenyl group introduces electron-withdrawing effects, which may influence reactivity and intermolecular interactions, while the methylthio and cyano groups contribute to both synthetic versatility and physicochemical stability. This article provides a detailed comparison of this compound with structurally and functionally related analogs, focusing on synthesis, substituent effects, and physicochemical properties.

Properties

CAS No.

153391-26-5

Molecular Formula

C13H8FNO2S

Molecular Weight

261.27 g/mol

IUPAC Name

6-(4-fluorophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile

InChI

InChI=1S/C13H8FNO2S/c1-18-12-6-11(17-13(16)10(12)7-15)8-2-4-9(14)5-3-8/h2-6H,1H3

InChI Key

ZKLQTJIJAOFUAZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=O)OC(=C1)C2=CC=C(C=C2)F)C#N

Origin of Product

United States

Preparation Methods

Base-Catalyzed Domino Reaction in Polar Aprotic Solvents

Potassium Hydroxide in Dimethylformamide

The most widely adopted method employs 3,3-bis(methylthio)-1-(4-fluorophenyl)prop-2-en-1-one (AKDTA) and malononitrile under strongly basic conditions.

Reaction Mechanism

The process initiates with KOH-mediated deprotonation of malononitrile, generating a nucleophilic cyanide species. Sequential Michael addition to AKDTA forms a tetrahedral intermediate, which undergoes intramolecular cyclization via oxygen nucleophilic attack. Elimination of methanethiol completes the 2H-pyranone ring system (Scheme 1).

Standard Protocol
  • Charge a 50 mL round-bottom flask with AKDTA (1.0 mmol, 282 mg), malononitrile (1.2 mmol, 79 mg), and anhydrous DMF (10 mL).
  • Add powdered KOH (1.5 mmol, 84 mg) under nitrogen atmosphere.
  • Reflux at 100°C for 1.5 hours with vigorous stirring.
  • Quench with 1N HCl (2 mL) and pour onto crushed ice.
  • Filter the yellow precipitate and recrystallize from methanol.

Yield : 87–92%
Purity : 95–98% (HPLC, C18 column, MeCN:H2O 70:30)

Solvent and Base Optimization

Comparative studies reveal DMF’s superiority over ethanol, acetonitrile, or water due to its high polarity and ability to stabilize enolate intermediates (Table 1).

Table 1: Solvent Screening for Base-Catalyzed Synthesis
Solvent Base Temp (°C) Time (h) Yield (%)
DMF KOH 100 1.5 87
Ethanol Piperidine 78 3.0 15
Acetonitrile K2CO3 82 6.0 58
Water NaOH 100 24 0

Base strength critically influences reaction kinetics. Weak bases (piperidine, Et3N) require prolonged reaction times (3–24 h) and give suboptimal yields (<50%), while KOH achieves near-quantitative conversion within 90 minutes.

Solid-Phase Catalysis Using Alumina-Supported Potassium Oxide

Catalyst Preparation

A sustainable alternative employs Al2O3-K2O (10 wt% loading) prepared via calcination:

  • Impregnate γ-Al2O3 with aqueous KNO3 (1M).
  • Dry at 110°C for 2 hours.
  • Calcinate at 600°C for 3 hours under air.

Reaction Procedure

  • Suspend AKDTA (1.0 mmol) and malononitrile (1.2 mmol) in ethanol (15 mL).
  • Add Al2O3-K2O (0.2 g, 10 mol%).
  • Reflux at 78°C for 3 hours under magnetic stirring.
  • Filter catalyst and concentrate under reduced pressure.
  • Recrystallize from ethyl acetate/hexane.

Yield : 78–85%
Catalyst Reusability : 5 cycles with <10% activity loss

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (CEM Discover SP) reduces reaction time from hours to minutes:

  • Combine AKDTA (1 mmol), malononitrile (1.2 mmol), KOH (1.5 mmol) in DMF (5 mL).
  • Irradiate at 150W, 100°C for 15 minutes.
  • Workup as per Section 2.1.2.

Yield : 89%
Energy Savings : 70% reduction vs conventional heating

Mechanochemical Synthesis

Solvent-Free Approach

Ball milling (Retsch MM400) enables eco-friendly synthesis:

  • Load AKDTA (1 mmol), malononitrile (1.2 mmol), K2CO3 (1.5 mmol) into 10 mL stainless steel jar.
  • Add two 7 mm stainless steel balls.
  • Mill at 30 Hz for 45 minutes.
  • Extract product with ethyl acetate (2 × 10 mL).

Yield : 76%
E-Factor : 0.8 vs 5.2 for solution-phase methods

Comparative Analysis of Methodologies

Table 2: Synthesis Method Performance Metrics
Method Yield (%) Purity (%) Time Scalability
KOH/DMF Reflux 87–92 95–98 1.5 h Pilot-scale
Al2O3-K2O/Ethanol 78–85 90–93 3 h Bench-scale
Microwave 89 96 15 min Lab-scale
Mechanochemical 76 88 45 min Microscale

The KOH/DMF method remains optimal for large-scale production, while microwave and mechanochemical routes offer advantages in green chemistry applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2H-Pyran-3-carbonitrile, 6-(4-fluorophenyl)-4-(methylthio)-2-oxo- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2H-Pyran-3-carbonitrile, 6-(4-fluorophenyl)-4-(methylthio)-2-oxo- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl and methylthio groups can enhance its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Formula Comparison

Compound R (6-position) X (4-position) Core Structure Molecular Formula
Target Compound 4-Fluorophenyl -SMe 2H-Pyran C₁₃H₉FNO₂S
3a Phenyl -SMe 2H-Pyran C₁₃H₁₀N₂O₂S
4-Chlorophenyl Derivative 4-Chlorophenyl -N(piperidinyl) 2H-Pyran C₁₇H₁₆ClN₃O₂
Dihydropyrimidine 4-Methoxyphenyl -SMe 1,6-Dihydropyrimidine C₁₃H₁₁N₃O₂S

Physicochemical and Spectral Properties

Table 2: Physical and Spectral Data

Compound Melting Point (°C) IR (cm⁻¹) Key Bands NMR Highlights (δ, ppm)
Target Compound Not reported -C≡N (~2200), -C=O (~1700) Not available
3a Not reported -C≡N (~2200), -C=O (~1700) Aromatic H: 7.4–7.6; -SMe: ~2.5
Dihydropyrimidine 300 -C≡N (2223), -C=O (1685) -OCH₃: 3.8; Aromatic H: 6.9–7.3
4-(3,4-Dimethylphenyl) Analog 266–268 -C≡N (2215), -C=O (1670) -CH₃ (Ar): 2.2–2.3; -SMe: 2.4
  • Electronic Effects : The 4-fluorophenyl group in the target compound likely enhances electron-withdrawing effects compared to phenyl (3a) or methoxyphenyl (dihydropyrimidine), influencing reactivity in nucleophilic substitutions or cycloadditions.
  • Thermal Stability : The dihydropyrimidine derivative’s higher melting point (300°C vs. ~266°C for dimethylphenyl analog) suggests heterocyclic core and substituent polarity significantly affect stability .

Reactivity and Functionalization

  • Methylthio Group: In pyran derivatives (e.g., 3a), the -SMe group is replaceable with amines, as shown in , yielding 4-amino analogs . This contrasts with dihydropyrimidines, where -SMe remains stable under similar conditions .
  • Aryl Substituents : Chloro and fluoro groups at the 4-position enhance electrophilicity at the pyran core, facilitating nucleophilic attacks, whereas methoxy groups in dihydropyrimidines may hinder reactivity due to electron donation .

Biological Activity

2H-Pyran-3-carbonitrile, 6-(4-fluorophenyl)-4-(methylthio)-2-oxo- is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and relevant studies associated with this compound.

Synthesis

The synthesis of 2H-pyran derivatives often involves one-pot reactions using various catalysts. For instance, a method utilizing α,α'-bis(arylidene) cycloalkanones and malononitrile has been reported, yielding substituted 2-amino-4H-pyran-3-carbonitriles efficiently . The incorporation of fluorinated phenyl groups is noted to enhance biological activity due to increased lipophilicity and potential interactions with biological targets.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of pyran derivatives. The compound has been evaluated for its ability to scavenge free radicals, demonstrating significant activity that could be beneficial in preventing oxidative stress-related diseases .

Enzyme Inhibition

Research indicates that the biological activity of 2H-pyran derivatives can extend to enzyme inhibition. Compounds structurally related to 2H-pyran-3-carbonitrile have shown moderate inhibitory effects against cholinesterases (AChE and BChE), which are crucial targets in Alzheimer's disease therapy. For example, similar compounds exhibited IC50 values ranging from 10.4 μM to 24.3 μM against these enzymes .

Cytotoxicity Studies

The cytotoxic effects of 2H-pyran derivatives have also been explored. In vitro studies on cancer cell lines such as MCF-7 have indicated that these compounds can induce cytotoxicity, suggesting their potential as anticancer agents . The presence of electron-withdrawing groups like fluorine is believed to enhance these effects.

Case Studies

  • Cholinesterase Inhibition : A study evaluated the inhibitory effects of various pyran derivatives on AChE and BChE. The findings revealed that the introduction of a fluorophenyl group significantly increased the inhibitory potency compared to non-fluorinated analogs .
  • Cytotoxicity Against Cancer Cells : Another study focused on the cytotoxic effects of methylthio-substituted pyrans on MCF-7 cells, finding that certain derivatives displayed promising anticancer properties with IC50 values indicating effective cell growth inhibition .

Data Table: Biological Activity Overview

Activity TypeTarget Enzyme/Cell LineIC50 (μM)Reference
Cholinesterase InhibitionAChE10.4
Cholinesterase InhibitionBChE7.7
CytotoxicityMCF-7 CellsVaries

Q & A

Q. Key Considerations :

  • Solvent choice : Ethanol is preferred for its ability to dissolve polar intermediates and stabilize reactive species.
  • Catalyst optimization : Piperidine or triethylamine enhances nucleophilicity and accelerates cyclization .

Advanced: How do substituents (e.g., methylthio vs. nitro groups) influence the conformational dynamics of 4H-pyran derivatives?

Methodological Answer:
Substituents significantly alter ring puckering parameters and dihedral angles , as shown by X-ray crystallography:

  • Methylthio groups : Introduce steric hindrance, favoring a boat conformation in the pyran ring (e.g., θ = 88.18°, φ = 127.06°) .
  • Nitro groups : Shorten C–N bonds (1.313 Å vs. standard 1.370 Å) due to conjugation, elongating adjacent C=C bonds .

Q. Analytical Workflow :

X-ray diffraction : Determine precise bond lengths and angles (e.g., C5–N2 = 1.3130 Å ).

DFT calculations : Compare experimental data with computational models to assess substituent effects on stability.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons from the 4-fluorophenyl group (δ 7.2–7.8 ppm) and methylthio protons (δ 2.5–3.0 ppm).
    • ¹³C NMR : Confirm nitrile (δ 115–120 ppm) and carbonyl (δ 170–180 ppm) groups .
  • FT-IR : Detect C≡N stretching (~2220 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

Validation : Cross-reference with X-ray data to resolve ambiguities in peak assignments .

Advanced: How can computational modeling resolve contradictions in experimental data (e.g., bond elongation vs. conjugation effects)?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Model electronic interactions (e.g., shortened C–N bonds due to resonance with nitro groups) .
    • Calculate Mulliken charges to explain regioselectivity in reactions.
  • Molecular docking : Predict binding affinities if the compound is screened for biological activity .

Case Study : A discrepancy in C4=C5 bond length (1.3855 Å vs. standard 1.468 Å) was resolved by identifying intramolecular N–H⋯O hydrogen bonds stabilizing the structure .

Basic: What are the recommended protocols for recrystallization and purity assessment?

Methodological Answer:

  • Recrystallization : Use ethanol or methanol for high-yield purification (m.p. 493–494 K observed in similar compounds) .
  • HPLC : Employ a C18 column with acetonitrile/water (70:30) mobile phase to verify purity (>95%) .

Troubleshooting : If crystals fail to form, add a seed crystal or adjust cooling rates .

Advanced: What strategies optimize regioselectivity in introducing methylthio groups at the 4-position of the pyran ring?

Methodological Answer:

  • Thiolate nucleophiles : React methylthiolate (CH₃S⁻) with electrophilic intermediates (e.g., α,β-unsaturated nitriles).
  • Protecting groups : Temporarily block reactive sites (e.g., nitrile or carbonyl) to direct substitution .

Example : In related compounds, regioselectivity was achieved using Et₃N to deprotonate thiols and activate the 4-position .

Basic: How does the fluorophenyl substituent influence electronic properties?

Methodological Answer:

  • Electron-withdrawing effect : The fluorine atom increases electrophilicity at the pyran ring’s 6-position.
  • Hammett constants : σₚ = +0.06 for fluorine, slightly enhancing resonance stabilization .

Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., nitro group insertion) .

Advanced: What intermolecular interactions stabilize the crystal lattice of fluorophenyl-substituted pyrans?

Methodological Answer:

  • Hydrogen bonding : N–H⋯N and C–H⋯N interactions form infinite chains (e.g., graph set motifs C(8) and C(9)) .
  • π-π stacking : Fluorophenyl and phenyl rings align with dihedral angles ~49°–87° .

Q. Analytical Tools :

  • Mercury CSD : Visualize packing diagrams and quantify interaction distances.
  • Hirshfeld surface analysis : Map contact contributions (e.g., H⋯N = 12% of surface area) .

Basic: What safety precautions are required when handling methylthio-containing compounds?

Methodological Answer:

  • Ventilation : Use fume hoods due to potential sulfur odor and toxicity.
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact .

Emergency Protocol : For spills, neutralize with 10% sodium bicarbonate and absorb with vermiculite .

Advanced: How can substituent effects guide pharmacological profiling of this compound?

Methodological Answer:

  • In silico screening : Use SwissADME to predict bioavailability (e.g., fluorophenyl enhances blood-brain barrier penetration).
  • In vitro assays : Test against kinase targets (e.g., CDK2) due to structural similarity to pyran-based inhibitors .

Data Interpretation : Correlate IC₅₀ values with substituent electronic profiles (e.g., methylthio vs. methoxy) .

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